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Abstract
AP-C7 is a novel small-molecule inhibitor of the cGMP-dependent protein kinase II (cGKII).

With a pIC50 of 5.0, AP-C7 offers a valuable tool for the specific interrogation of the cGKII

signaling pathway, which plays a crucial role in various physiological processes, including

intestinal fluid homeostasis. This technical guide provides a comprehensive overview of the

chemical structure, properties, and biological activity of AP-C7, including detailed experimental

protocols and visualizations of its mechanism of action. All quantitative data are presented in

structured tables for ease of reference.

Chemical Structure and Properties
AP-C7 is an imidazole-aminopyrimidine derivative with the systematic IUPAC name N-((furan-

2-yl)methyl)-5-(1H-imidazol-1-yl)-[2,4'-bipyridin]-2'-amine. Its chemical structure and key

properties are summarized below.

Table 1: Chemical and Physical Properties of AP-C7
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Property Value Reference

IUPAC Name

N-((furan-2-yl)methyl)-5-(1H-

imidazol-1-yl)-[2,4'-

bipyridin]-2'-amine

N/A

Molecular Formula C₁₈H₁₅N₅O [1]

Molecular Weight 317.34 g/mol [1]

CAS Number 2234275-84-2 [1]

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C

=N2)C3=CC=C(C=C3)N4C=C

N=C4

[1]

Appearance Solid (presumed) N/A

Solubility Soluble in DMSO N/A

Melting Point Data not available N/A

Storage Store at -20°C N/A

Biological Activity and Signaling Pathway
AP-C7 is a selective inhibitor of cGMP-dependent protein kinase II (cGKII), a key

serine/threonine kinase in the cGMP signaling cascade.[1] This pathway is integral to

regulating intestinal fluid and electrolyte secretion.

The signaling cascade is initiated by the binding of ligands, such as the heat-stable enterotoxin

(STa) from enterotoxigenic E. coli, to guanylyl cyclase C (GCC) on the surface of intestinal

epithelial cells. This activation of GCC leads to the conversion of GTP to cyclic guanosine

monophosphate (cGMP). Elevated intracellular cGMP levels then activate cGKII. Activated

cGKII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance

regulator (CFTR), an anion channel. The opening of the CFTR channel results in the efflux of

chloride and bicarbonate ions into the intestinal lumen, followed by water, leading to secretory

diarrhea.[2][3]
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AP-C7 exerts its inhibitory effect by competing with ATP for the binding site on the cGKII

catalytic domain. This prevents the phosphorylation of downstream targets like the vasodilator-

stimulated phosphoprotein (VASP) and, consequently, the activation of CFTR.[2][3]

Below is a diagram illustrating the cGKII signaling pathway and the inhibitory action of AP-C7.
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Figure 1. cGKII signaling pathway and inhibition by AP-C7.

Experimental Protocols
The following protocols are based on the methodologies described by Bijvelds et al. in their

2018 publication in the Journal of Biological Chemistry, which first characterized AP-C7.[2][3]

In Vitro cGKII Inhibition Assay
This assay quantifies the inhibitory activity of AP-C7 on recombinant human cGKII.

Workflow Diagram:
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cGKII Inhibition Assay Workflow
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Figure 2. Workflow for the in vitro cGKII inhibition assay.
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Methodology:

Reagents: Recombinant human cGKII, biotinylated substrate peptide, ATP, AP-C7 (dissolved

in DMSO), assay buffer (e.g., Tris-HCl, MgCl₂), EDTA, streptavidin-coated microplates,

europium-labeled anti-phosphoserine antibody, and enhancement solution.

Procedure:

Add recombinant human cGKII to the wells of a microplate containing assay buffer.

Add serial dilutions of AP-C7 or DMSO (vehicle control).

Pre-incubate the mixture.

Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and

ATP.

Incubate to allow for phosphorylation of the substrate.

Stop the reaction by adding EDTA.

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding

of the biotinylated peptide.

Wash the plate to remove unbound reagents.

Add a europium-labeled anti-phosphoserine antibody and incubate.

Wash the plate to remove unbound antibody.

Add enhancement solution and measure time-resolved fluorescence.

Data Analysis: The fluorescence signal is proportional to the extent of substrate

phosphorylation. Plot the percentage of inhibition against the logarithm of the AP-C7
concentration to determine the IC50 value, from which the pIC50 is calculated (pIC50 = -

log(IC50)).

VASP Phosphorylation Assay in Intestinal Organoids
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This assay assesses the ability of AP-C7 to inhibit cGKII-mediated phosphorylation of VASP, a

downstream target, in a cellular context.

Methodology:

Cell Culture: Culture mouse intestinal organoids according to standard protocols.

Treatment:

Pre-incubate the organoids with varying concentrations of AP-C7 or vehicle control

(DMSO).

Stimulate cGKII activity by adding a cGMP analog (e.g., 8-pCPT-cGMP) or a GCC agonist

like STa.

Lysis and Protein Quantification: Lyse the organoids and determine the total protein

concentration.

Western Blotting:

Separate protein lysates by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies specific for phosphorylated VASP (at the

cGKII-specific site) and total VASP.

Incubate with appropriate secondary antibodies.

Detect the signal using chemiluminescence.

Data Analysis: Quantify the band intensities for phosphorylated and total VASP. The ratio of

phosphorylated VASP to total VASP is used to determine the extent of cGKII inhibition by

AP-C7.

Selectivity Profile
A key attribute of AP-C7 is its selectivity for cGKII over other closely related kinases.
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Table 2: Kinase Selectivity Profile of AP-C7

Kinase pIC50

cGKII 5.0

cGKI < 4

PKA < 4

Data sourced from Bijvelds et al. (2018).[2][3]

Conclusion
AP-C7 is a valuable research tool for the specific inhibition of cGKII. Its characterized biological

activity and selectivity make it suitable for a range of in vitro and cell-based assays to

investigate the role of cGKII in health and disease. The experimental protocols provided in this

guide offer a starting point for researchers to utilize AP-C7 in their studies of cGMP signaling

pathways. Further investigation into its in vivo efficacy and pharmacokinetic properties will be

essential for its potential development as a therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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